molecular formula C8H5FN2 B090720 7-Fluoroquinazoline CAS No. 16499-45-9

7-Fluoroquinazoline

Cat. No. B090720
CAS RN: 16499-45-9
M. Wt: 148.14 g/mol
InChI Key: YAQOPLHSWRJKMA-UHFFFAOYSA-N
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Description

7-Fluoroquinazoline is a chemical compound with the molecular formula C8H5FN2 . It contains a total of 17 bonds, including 12 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 Pyrimidine .


Synthesis Analysis

The synthesis of quinazoline derivatives, such as 7-Fluoroquinazoline, involves several steps. First, the reactions of anthranilic acid derivatives with potassium cyanate produce the corresponding urea derivatives. Then, cyclization of the urea derivatives with NaOH yields the monosodium salts of benzoylene urea. Finally, HCl treatment affords the desired products in near-quantitative yields .


Molecular Structure Analysis

The molecular structure of 7-Fluoroquinazoline includes 5 Hydrogen atoms, 8 Carbon atoms, 2 Nitrogen atoms, and 1 Fluorine atom . It has a planar structure with aromatic bonds, contributing to its stability .


Physical And Chemical Properties Analysis

7-Fluoroquinazoline has a molecular weight of 148.137 Da . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

  • Anticancer Drug Intermediate : 7-fluoroquinazoline-2, 4-diol is a significant intermediate in small molecule anticancer drugs. A study by Zhou et al. (2019) developed a synthetic method for compounds derived from 7-fluoroquinazoline, demonstrating its utility in cancer drug synthesis (Zhou et al., 2019).

  • Antibacterial Properties : Fluoroquinolones, including derivatives of 7-fluoroquinazoline, exhibit potent antibacterial activities against both Gram-positive and Gram-negative bacteria. Kuramoto et al. (2003) found that certain derivatives have significantly higher potency against bacteria like Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus compared to existing antibiotics (Kuramoto et al., 2003).

  • Insomnia Treatment : Cox et al. (2010) described the development of a dual orexin receptor antagonist for treating insomnia, which involved modifying the fluoroquinazoline ring to improve pharmacokinetics and reduce the formation of reactive metabolites (Cox et al., 2010).

  • Antidepressant Effect : The antidepressant-like effect of 7-fluoro-1,3-diphenylisoquinoline-1-amine was studied by Pesarico et al. (2014). They found that this derivative influences serotonergic and dopaminergic systems in mice, suggesting a potential role in treating depression (Pesarico et al., 2014).

  • Protein Interaction and Cytotoxicity : Hemalatha et al. (2016) investigated the interaction of a 7-fluoroquinazoline derivative with lysozyme and its cytotoxicity against cancer cells, highlighting its potential in anticancer therapy (Hemalatha et al., 2016).

  • Dual Inhibitors for EGFR and Tubulin : Zayed et al. (2018) synthesized fluoroquinazolinones with dual inhibition activities for epidermal growth factor receptor and tubulin polymerization, showing promise in antitumor activities (Zayed et al., 2018).

  • Synthesis Methods : Layeva et al. (2007) proposed methods for synthesizing 7-fluoroquinazolin-4-one from 2,4-difluorobenzoic acid, contributing to the understanding of chemical synthesis pathways for fluoroquinazoline derivatives (Layeva et al., 2007).

  • Toll-like Receptor Modulators : Embrechts et al. (2018) identified a novel series of 2,4-diaminoquinazolines as potent dual Toll-like receptor 7 and 8 agonists, indicating their potential in treating hepatitis B virus (Embrechts et al., 2018).

  • COVID-19 and Alzheimer's Disease Inhibitor : Break et al. (2022) synthesized a novel nucleoside derived from fluoroquinazoline as a potential inhibitor for COVID-19 and Alzheimer's disease, showcasing the compound's potential in addressing contemporary health challenges (Break et al., 2022).

  • Antitumoral Properties : Sonego et al. (2019) explored the antitumoral properties of 7-chloroquinoline-1,2,3-triazoyl-carboxamides, which are structurally related to fluoroquinazolines, in human bladder carcinoma cells (Sonego et al., 2019).

  • Photophysical and Electrochemical Studies : Kamble et al. (2017) conducted photophysical and electrochemical studies on novel 2,3-dihydroquinazolin-4(1H)-ones and evaluated their anticancer activity (Kamble et al., 2017).

properties

IUPAC Name

7-fluoroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2/c9-7-2-1-6-4-10-5-11-8(6)3-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQOPLHSWRJKMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CN=C2C=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50631303
Record name 7-Fluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50631303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoroquinazoline

CAS RN

16499-45-9
Record name 7-Fluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50631303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
J Jia, G Wang, D Lu - Acta Crystallographica Section E: Structure …, 2011 - scripts.iucr.org
… As part of our studies into the synthesis of quinazoline derivatives, the title compound 4-[(4-benzenamine)yloxy]-7-fluoroquinazoline, which may be used as an intermediate towards …
Number of citations: 2 scripts.iucr.org
Z Zhou, C Wang, Z Xiao, Q Yang… - IOP Conference Series …, 2019 - iopscience.iop.org
… 7-fluoroquinazoline-2, 4-diol is an important intermediate of small molecule anticancer drugs. In this work, a rapid synthetic method for target compounds was established. Compound (4…
Number of citations: 3 iopscience.iop.org
F Gao, YF Hu, JL Wang - Acta Crystallographica Section E: Structure …, 2012 - scripts.iucr.org
… -dried to give compound 7-fluoroquinazoline-2,4(1H,3H)-dione (yield 82%, 95 g). It was used in the next step without any purification. 2. A mixture of compound 7-fluoroquinazoline-2,4(…
Number of citations: 1 scripts.iucr.org
A Tomažič, JB Hynes - Journal of heterocyclic chemistry, 1992 - Wiley Online Library
… 6-Chloro-2,4-diamino-7-fluoroquinazoline (lh). This compound was obtained from lg as a dark green solid. Chromatography on silica gel using gradient elution with a 1:1 mixture of …
Number of citations: 4 onlinelibrary.wiley.com
XC Tian, X Huang, D Wang, F Gao - Chemical and Pharmaceutical …, 2014 - jstage.jst.go.jp
… of solvent and column purification, 7-fluoroquinazoline-2,4(… product, 2,4-dichloro-7-fluoroquinazoline (6). The structure of … Zn powder afforded 2-chloro-7-fluoroquinazoline (7) in a high …
Number of citations: 10 www.jstage.jst.go.jp
DM Yin, JS Hannam, A Schmitz… - Angewandte Chemie …, 2017 - Wiley Online Library
… The synthesis follows standard procedures to 7-fluoroquinazoline 4 (Supporting Information, Scheme S1). Subsequently, Boc-ethanolamine was installed with a crown ether catalyzed …
Number of citations: 28 onlinelibrary.wiley.com
JB Hynes, A Pathak, CH Panes… - Journal of heterocyclic …, 1988 - Wiley Online Library
In a search for new methods for preparing 2,4‐diaminoquinazolines having a diversity of substituents in the benzenoid ring, it was found that the reaction of 2,6‐difluorobenzonitrile with …
Number of citations: 41 onlinelibrary.wiley.com
KH Huang, TE Barta, JW Rice, ED Smith… - Bioorganic & medicinal …, 2012 - Elsevier
… Treating that with formamidine, acetamidine, or guanidine (II) and sodium hydride in DMF15, 17 at 100 C afforded 4-amino-7-fluoroquinazoline (III). This was then coupled with either a …
Number of citations: 14 www.sciencedirect.com
GW Rewcastle, BD Palmer, AJ Bridges… - Journal of medicinal …, 1996 - ACS Publications
… A more flexible and higher-yielding route was therefore developed from the known 12 7-fluoroquinazoline (26). Nitration of 26, followed by removal of the unwanted 8-nitro isomer by …
Number of citations: 218 pubs.acs.org
V Daikopoulou, P Apostolou, S Mourati, I Vlachou… - Molecules, 2021 - mdpi.com
… 50 C over-night, in order to obtain the desired product 7-fluoroquinazoline-2,4(1H,3H)-dione (… -7-fluoroquinazoline (12). A round-bottom flask was charged with 7-fluoroquinazoline-2,4(…
Number of citations: 5 www.mdpi.com

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